1-[4-(Methoxymethoxy)phenyl]piperazine
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Overview
Description
1-[4-(Methoxymethoxy)phenyl]piperazine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a piperazine ring substituted with a methoxymethoxy group on the phenyl ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Scientific Research Applications
1-[4-(Methoxymethoxy)phenyl]piperazine has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methoxymethoxy)phenyl]piperazine typically involves the reaction of 4-(methoxymethoxy)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methoxymethoxy)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Mechanism of Action
The mechanism of action of 1-[4-(Methoxymethoxy)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity . The methoxymethoxy group may also play a role in enhancing the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[4-(Methoxymethoxy)phenyl]piperazine include:
- 1-(4-Methoxyphenyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Uniqueness
This compound is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and may confer specific advantages in certain applications.
Properties
IUPAC Name |
1-[4-(methoxymethoxy)phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-16-12-4-2-11(3-5-12)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWKBRULROYORK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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